molecular formula C19H19N5OS B2368652 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2319788-20-8

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone

货号: B2368652
CAS 编号: 2319788-20-8
分子量: 365.46
InChI 键: QZPHYWLSEXKFSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone is a potent and selective cell-based inhibitor of Monopolar Spindle 1 (MPS1, also known as TTK) kinase, a key regulator of the spindle assembly checkpoint (SAC). This compound has been demonstrated to inhibit MPS1 with low nanomolar potency, leading to premature mitotic exit, severe chromosome mis-segregation, and aneuploidy in cancer cells . Its primary research value lies in its utility as a chemical probe to investigate the fundamental biology of cell division and to explore the therapeutic concept of inducing catastrophic aneuploidy in tumors. By specifically targeting MPS1, this inhibitor forces cells through mitosis with unattached chromosomes, causing genomic instability and cell death, a vulnerability that is being exploited in ongoing oncology research for the development of novel anti-cancer therapies . It serves as a critical tool for validating MPS1 as a drug target and for studying mechanisms of resistance to antimitotic agents.

属性

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-19(17-10-26-18(22-17)13-4-2-1-3-5-13)24-14-6-7-15(24)9-16(8-14)23-12-20-11-21-23/h1-5,10-12,14-16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPHYWLSEXKFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CSC(=N3)C4=CC=CC=C4)N5C=NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone has been studied for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure with a triazole moiety and a thiazole group, which are known to contribute to biological activity through various mechanisms.

Molecular Formula : C19H20N4OS
Molecular Weight : 356.46 g/mol
IUPAC Name : ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Hsp90 : Similar compounds have demonstrated the ability to inhibit heat shock protein 90 (Hsp90), a chaperone involved in the stabilization of many oncogenic proteins. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Modulation of CCR5 : The compound's structural analogs have been shown to modulate CCR5 receptors, which are implicated in cancer metastasis and immune response modulation .
  • Cell Cycle Arrest : Studies suggest that derivatives of this compound can induce cell cycle arrest at the G1/S phase, promoting apoptosis through upregulation of pro-apoptotic markers like Bax and cleaved-caspase 3 while downregulating anti-apoptotic proteins such as Bcl-2 .

Anticancer Activity

A significant study highlighted the antiproliferative effects of related compounds against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
14tLoVo0.02Hsp90 inhibition
14tSW620Not specifiedCell cycle arrest

These findings indicate that modifications in the bicyclic structure can enhance biological activity against cancer cells.

Case Studies

Several case studies have documented the effects of similar compounds on cancer models:

  • Xenograft Models : In vivo studies using xenograft models demonstrated that compounds with similar structures significantly inhibited tumor growth compared to controls, suggesting potential for therapeutic use in cancer treatment.
  • Migration Inhibition : Compounds were also noted for their ability to inhibit cell migration in metastatic models, indicating potential utility in preventing cancer spread.

相似化合物的比较

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:

Compound Name Core Structure Key Substituents
Target Compound 8-azabicyclo[3.2.1]octane 3-(1H-1,2,4-triazol-1-yl), 8-(2-phenylthiazol-4-yl)methanone
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone () 8-azabicyclo[3.2.1]oct-2-ene 1-methyl-1H-1,2,3-triazol-4-yl, unsaturated bicyclic core
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () 5-thia-1-azabicyclo[4.2.0]octene Tetrazole, thiadiazole, β-lactam moiety
(1R,3S,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane () 8-azabicyclo[3.2.1]octane 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl), no methanone group

Key Observations :

  • Core Rigidity : The target compound’s fully saturated bicyclo[3.2.1]octane core (vs. the unsaturated oct-2-ene in ) may enhance metabolic stability by reducing oxidative degradation pathways .
  • Triazole vs. Tetrazole/Thiadiazole : The 1,2,4-triazole in the target compound offers distinct hydrogen-bonding geometry compared to tetrazole () or thiadiazole groups, which may alter target affinity .
Pharmacological and Physicochemical Properties

Hypothetical data based on structural analogs:

Property Target Compound Compound Compound Compound
LogP (Predicted) 3.2 2.8 1.5 (due to carboxylic acid) 3.5
Aqueous Solubility (µg/mL) ~15 ~25 >100 ~10
Target Affinity (Hypothetical) Kinase inhibition (IC50: 50 nM) Antifungal (MIC: 2 µg/mL) Antibacterial (MIC: 8 µg/mL) CNS receptor modulation

Notes:

  • The phenylthiazole group in the target compound likely increases lipophilicity (LogP ~3.2) compared to ’s methyl-triazole derivative (LogP ~2.8) .
  • The carboxylic acid in ’s compound improves solubility but may limit blood-brain barrier penetration .

准备方法

Boc-Protected Intermediate Synthesis

Reaction of nortropinone hydrochloride with di-tert-butyl dicarbonate in dichloromethane and triethylamine yields the Boc-protected derivative at 94.5% efficiency. This step prevents undesired side reactions during subsequent functionalization.

Equation :
$$ \text{Nortropinone hydrochloride} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate} $$

Enol Triflate Formation for Cross-Coupling

The 3-keto group undergoes lithium diisopropylamide (LDA)-mediated deprotonation followed by trapping with N-phenylbis(trifluoromethanesulfonimide) to form the enol triflate intermediate. This electrophilic species enables transition metal-catalyzed couplings.

Optimized Reaction Conditions

Yield Base Temperature Solvent Triflating Agent
92% LDA -78°C → RT THF N-(5-chloropyridin-2-yl) reagent
80% KHMDS -70°C → RT THF N-phenylbis(triflimide)
78% LiHMDS -78°C → RT Toluene N-phenylbis(triflimide)

Mechanistic Insight :
Deprotonation at the α-position of the ketone generates an enolate, which reacts with the triflimide electrophile to install the trifluoromethanesulfonyl (Tf) group.

Thiazole-4-carbonyl Integration

The final step couples the 8-azabicyclo[3.2.1]octane-triazole intermediate with 2-phenylthiazole-4-carbonyl chloride under Schotten-Baumann conditions:

Procedure :

  • Deprotect the Boc group using HCl/dioxane.
  • React the free amine with 2-phenylthiazole-4-carbonyl chloride in THF/H2O with NaHCO3.
  • Purify via silica gel chromatography.

Equation :
$$ \text{8-Aza intermediate} + \text{Thiazole carbonyl chloride} \xrightarrow{\text{NaHCO}_3} \text{Target compound} $$

Stereochemical Control

The (1R,5S) configuration is enforced through:

  • Chiral resolution using tartaric acid derivatives.
  • Asymmetric synthesis employing Evans oxazolidinone auxiliaries during bicyclo[3.2.1]octane formation.

Analytical Validation

Critical Data :

  • Molecular Weight : 365.5 g/mol (calcd. 365.45)
  • SMILES : C1CC2CC(CC1N2C(=O)C3=CSC(=N3)C4=CC=CC=C4)N5C=NC=N5
  • InChIKey : QZPHYWLSEXKFSF-UHFFFAOYSA-N

Yield Optimization Strategies

Parameter Improvement Effect
Anhydrous solvents Reduces hydrolysis of enol triflate (↑15% yield)
PdCl2(dppf) catalyst Enhances coupling efficiency (↑20% yield)
Microwave irradiation Reduces reaction time from 12 h to 2 h

常见问题

Q. What are the key synthetic routes for preparing ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone?

The synthesis involves multi-step organic reactions:

  • Step 1 : Construction of the 8-azabicyclo[3.2.1]octane core via cyclization reactions, often using stereoselective methods to maintain the (1R,5S) configuration .
  • Step 2 : Introduction of the 1,2,4-triazole moiety via nucleophilic substitution or click chemistry under copper-catalyzed conditions .
  • Step 3 : Coupling the thiazole-phenyl fragment using carbonyl-forming reactions (e.g., Friedel-Crafts acylation or amide bond formation with EDCI/HOBt as coupling agents) .
  • Purification : High-pressure liquid chromatography (HPLC) or recrystallization from acetonitrile/DMF mixtures is critical for isolating high-purity product .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry, with key signals for the triazole (δ 7.8–8.2 ppm) and bicyclic amine protons (δ 3.5–4.5 ppm) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving the 3D structure, particularly to verify the bicyclo[3.2.1]octane conformation and triazole orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Q. What preliminary biological activities are associated with this compound?

  • The triazole moiety confers potential antifungal activity via cytochrome P450 inhibition, while the thiazole-phenyl group may enhance kinase inhibition (e.g., EGFR or MAPK pathways) .
  • In vitro assays : Standard protocols include MIC testing against Candida spp. for antifungal activity and MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing stereochemical impurities?

  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading .
  • Flow Chemistry : Continuous-flow reactors improve reaction control, reducing side products during triazole incorporation .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers post-synthesis .

Q. How to resolve contradictions in biological activity data across different studies?

  • Target Validation : Use CRISPR/Cas9 knockout models to confirm if observed activity (e.g., antiproliferative effects) is target-specific .
  • Off-target profiling : Screen against panels of receptors/enzymes (e.g., CEREP panels) to identify unintended interactions .
  • Metabolomic Analysis : LC-MS/MS can detect metabolite interference, such as triazole degradation products altering assay results .

Q. What strategies are effective for identifying the compound’s primary biological targets?

  • Chemical Proteomics : Employ affinity-based probes (biotinylated analogs) to pull down binding proteins from cell lysates .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinases or GPCRs, guided by the bicyclic amine’s rigidity .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics to purified targets (e.g., recombinant enzymes) .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core Modifications : Synthesize derivatives with altered bicyclo[3.2.1]octane substituents (e.g., methyl vs. hydrogen) to assess steric effects .
  • Triazole Replacement : Substitute 1,2,4-triazole with imidazole or tetrazole to evaluate electronic contributions to target binding .
  • Thiazole Optimization : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance lipophilicity and membrane permeability .

Q. What methodologies address challenges in stereochemical control during synthesis?

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enforce the (1R,5S) configuration .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
  • Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of diastereomeric salts to enrich the desired form .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical Parameters
Stereochemical Purity Chiral HPLC, X-ray crystallographyColumn type (e.g., Chiralpak IA), solvent polarity
Target Identification SPR, Chemical ProteomicsProbe concentration, wash stringency
SAR Studies Parallel synthesis, DockingSubstituent ClogP, steric bulk
Yield Optimization DoE, Flow ChemistryResidence time, temperature gradient

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。